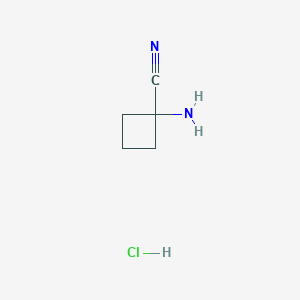

1-Aminocyclobutanecarbonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-aminocyclobutane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-4-5(7)2-1-3-5;/h1-3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJJHWPAULQWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461141 | |

| Record name | 1-aminocyclobutanecarbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845821-84-3 | |

| Record name | 1-aminocyclobutanecarbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclobutane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Aminocyclobutanecarbonitrile hydrochloride chemical properties

An In-Depth Technical Guide to 1-Aminocyclobutanecarbonitrile Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal chemical intermediate characterized by a strained cyclobutane ring bearing both a primary amine and a nitrile functional group. This unique structural arrangement imparts a degree of conformational rigidity and specific reactivity, making it a valuable building block in the synthesis of complex organic molecules.[1] In the realm of medicinal chemistry and drug discovery, this compound serves as a key precursor for developing neuroactive drugs, enzyme inhibitors, and beta-amino acid analogs.[1] The hydrochloride salt form enhances the compound's stability and simplifies handling and storage procedures. This guide offers a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and applications for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 845821-84-3 | [1][2][3] |

| Molecular Formula | C₅H₉ClN₂ | [3] |

| Molecular Weight | 132.59 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 214-220 °C | |

| Storage | Room temperature, keep sealed and dry | [1][2] |

Spectroscopic and Analytical Profile

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would feature distinct signals for the nitrile carbon (C≡N), the quaternary carbon attached to the amino and nitrile groups, and the methylene carbons of the cyclobutane ring. A ¹³C NMR spectrum is available for the related 3-Aminocyclobutanecarbonitrile hydrochloride.[4]

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice is critical, as protic solvents can lead to the exchange of amine protons.

-

Standard Addition: Add an appropriate internal standard, like Tetramethylsilane (TMS) or a solvent-specific reference.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher), ensuring the spectrometer is properly tuned and shimmed for optimal field homogeneity.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

| Functional Group | Expected Absorption Band (cm⁻¹) | Rationale |

| Ammonium (N-H Stretch) | 3400-2800 (broad) | The stretching vibrations of the N-H bonds in the protonated amine. |

| Nitrile (C≡N Stretch) | 2260-2240 | A characteristic sharp absorption for the carbon-nitrogen triple bond. |

| Alkane (C-H Stretch) | 3000-2850 | Stretching vibrations of the C-H bonds within the cyclobutane ring. |

The absence of peaks above 3000 cm⁻¹ can sometimes suggest the lack of C=C double bonds.[6]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to confirm the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

Analytical Methodologies

Quantitative analysis is crucial for purity assessment and reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose, often requiring derivatization of the amino group to improve chromatographic behavior.[7]

Protocol: HPLC with Pre-column Derivatization

-

Principle: The primary amino group reacts with a derivatizing agent (e.g., o-phthalaldehyde, OPA) in the presence of a thiol to form a highly fluorescent derivative, enabling sensitive detection.[7]

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent.

-

Derivatization: Mix the sample solution with the OPA/thiol reagent and allow the reaction to proceed for a defined time.

-

Chromatography:

-

Column: A C8 or C18 reversed-phase column is typically used.[8]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[8]

-

Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the derivative.

-

-

Quantification: Calculate the concentration based on a calibration curve prepared from standards of known concentration.

Caption: Workflow for quantitative analysis by HPLC.

Synthesis and Reactivity

General Synthetic Approach

A common and scalable method for synthesizing α-aminonitriles like 1-Aminocyclobutanecarbonitrile is the Strecker synthesis. This one-pot reaction involves the condensation of a ketone (cyclobutanone) with an ammonia source and a cyanide source.

Caption: Generalized workflow for Strecker synthesis.

Generalized Synthesis Protocol

-

Imine Formation: Dissolve an ammonium salt (e.g., ammonium chloride) in water and cool the solution in an ice bath (0-5 °C). Add cyclobutanone dropwise while maintaining a low temperature (<10 °C). Stir for 1-2 hours to promote the formation of the cyclobutyl imine intermediate.

-

Cyanide Addition: In a separate vessel, prepare a solution of a cyanide salt (e.g., sodium cyanide) in water. Add this solution slowly to the imine mixture, keeping the temperature controlled. This nucleophilic addition forms the α-aminonitrile.

-

Acidification & Isolation: After the reaction is complete, carefully acidify the mixture with hydrochloric acid. This protonates the amino group, forming the hydrochloride salt, which often precipitates from the solution.

-

Purification: The crude product is isolated by filtration and can be further purified by recrystallization from a suitable solvent system, such as isopropanol or a mixture of methanol and diethyl ether.

Chemical Reactivity

The reactivity of this compound is dominated by its two primary functional groups:

-

Amino Group: As a primary amine (in its protonated form), it can be acylated, alkylated, or used in the formation of amides and other nitrogen-containing heterocycles.

-

Nitrile Group: The nitrile can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine.

Caption: Key reaction pathways from the title compound.

Applications in Research and Drug Development

The rigid cyclobutane scaffold is a desirable feature in drug design. It provides conformational constraint, which can lock a molecule into a bioactive conformation, potentially leading to enhanced binding affinity, selectivity, and metabolic stability.[9]

-

Pharmaceutical Intermediates: It is a crucial building block for synthesizing novel pharmaceuticals, especially those targeting neurological disorders.[10]

-

Peptidomimetics: Incorporation of the 1-aminocyclobutane moiety into peptide sequences can create non-natural amino acids that impart unique structural properties and resistance to enzymatic degradation.[9]

-

Enzyme Inhibitors: The specific stereochemistry and functionality make it a valuable precursor for designing potent and selective enzyme inhibitors.[1]

Caption: Role in the drug discovery pipeline.

Safety and Handling

Proper handling of this compound is essential. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

| Safety Aspect | Recommendation | Source(s) |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | [11] |

| Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection) | [12] |

| PPE | Safety glasses with side-shields, gloves, lab coat. | [13][14] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [12][13] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [13][14] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |

| First Aid (Skin) | Wash off with soap and plenty of water. | [13] |

| First Aid (Ingestion) | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [13] |

Conclusion

This compound is a specialized chemical intermediate with significant value in synthetic and medicinal chemistry. Its distinct combination of a strained carbocyclic ring and dual functional groups provides a unique platform for the construction of sophisticated molecular architectures. A thorough understanding of its chemical properties, reactivity, and analytical profile is paramount for its effective and safe utilization in the laboratory and is key to unlocking its full potential in the development of next-generation therapeutics.

References

- A Comparative Guide to the Quantitative Analysis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride in Samples. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElCD-CCoG9Lut3dPVh1ROpWx4UDyG_V6EEMkmxo4AZIOHVj0ApWXNwUrxIYEEjRCcuiFAFiSbww2U_ElxP8OTpkS8C3J1hhctZsG6KTG5TLYRjBaPN8fMVFmh7Zkjb5RUo91Y9UwRxAlEM1182mDC7Zu5enF0SmUHruDQpxHVd1AKUjJlm249N8SdNBxdjkE8XWRldn3txnmHED4vAEHco36jk7n9vHljClE6WHVT3NERluDKhnhAVagM9ZE2tZ38kjURmP9F6LifAfL08Vw==]

- Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl. LookChem. [URL: https://www.lookchem.com/cas-161/16195-83-8.html]

- This compound | 845821-84-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82479493.htm]

- A Technical Guide to 1-Amino-1- cyclopropanecarbonitrile Hydrochloride. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHML4Qqju2IqlJnE54c0-6hf1hp1dvYnhN2HM3nPG2Gx_fn7_YU0MCE_B51_RxkR1lsilr65SCmGNP3pWds9TWbuHL9lLN4vqQnY0anAU2bMkwE2kqOmYtNTrhYKYbMDKGq4uwJ5H6tNGvKXCiQ5MUEv56c0h1xikIs5UY777pAm1FIkumz5UgY-jJIlO-ZKxFjc0bVn_L6d1wFborZLmQ0ovPS]

- Safety Data Sheet. [No specific source name]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXZ-u9JP03soriENMx7wKTm3IvFS9eBWIbUS0j5qFmIR2E5j_JlR7O6m2_cnF3mKzw3KeYYlt1ODhA0azWEyUhWCwpBVdmdxzyBMIiGP6ezAlc2bYjE3MCqUde9QzsGgt9cC7ta9SEDcjgRw5mjn4GFYeSevApm2QlnnRihw==]

- MSDS of 1-aMino-cyclobutanecarbonitrile hydrochloride. Capot Chemical. [URL: https://www.capotchem.com/msds/845821-84-3.html]

- molecular weight and formula of 1-Amino-1-cyclopropanecarbonitrile HCl. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZtlO5S9fO9GOPXmqwzkGln9m7UVGavwi1foX7trumKwMphmwmdVaHEfbB2RjTPWjddY-Hck0W8-DiJZyDv6vBZk1FushBosI1oqFHmSpa3zpyIXM1mylPW2SQDFHJhLGd8liAIyo3WfQYazv2x2lvhrJpLvYbSGOtxE5z6tXsOGPNcDKL09zsZOj7d0vhjr2OwWkNPFBDfFK1QC22nKAYGCCkJA==]

- 1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex. [URL: https://www.chemimpex.com/products/1-amino-cyclobutane-carboxylic-acid-hydrochloride]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC436440050&productDescription=N-BOC-1-AMINOCYCLOBUTANECARBOXYLIC+ACID+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- 1-aminocyclopentane carbonitrile, HCl | 16195-83-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0784915.htm]

- SAFETY DATA SHEET. [No specific source name]. [URL: https://www.

- Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/sds/F520460_sds.pdf]

- In-Depth Technical Guide to the Spectral Analysis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECnqKaH7OJnyBhIv3m2Fdv3YulZFn2BCbB2gRvdwA_SKaKFAP0_a1YSvt0P7I1AGdUSHXfKIjO0JU2UCHvqULGtzFt_fXT9qn7tP-sVTgNjHYT7IQfXaFCEQUrWYuCt0zXC3Xcx7_fMRrFsTaDMQzkui1FI07TDD6bIFXTGZh6XtUTWKfkiOb89saE6b7DSCpghG440dILSLmaYUGVtCkz4chZDBMP5bHikHUor06r0EGrTAN0lLfgtGHWm5Eml9w6uXfo]

- 1-Amino-1-cyclopropanecarbonitrile 97 127946-77-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700191]

- 1-Amino-1-cyclopropanecarbonitrile hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Amino-1-cyclopropanecarbonitrile-hydrochloride]

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents. [URL: https://patents.google.

- experimental setup for reactions with 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMlZwh18oFyLoXxaNLWq3dlZutjLFCNlMePEAbSl8iKn8-Qw3tHj8HWTXiWRrOgNAYWYdLE7wyCSVU6q2pMO0Ro5aIsMWOR0D4m5Cg3tVujNQtYXpN9BWmZxkxfa7vRj1FVjOyByI1z6cosnsA3G3adiuchPAG1LSNr4vigAz2weNH-tj79iyr7W5azZkm_fsV3IkwLrt5SG6eL4iySnuJughS65h2HEcpY8NZRqvSEwOjzmk=]

- This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-aminocyclobutanecarbonitrile-hydrochloride-845821-84-3]

- Analytical Methods. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01783a]

- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/organic-synthesis-building-blocks/nitrile-intermediates/amino-nitriles/1-aminocyclobutanecarbonitrile-hydrochloride.html]

- Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1-cyclopropanecarbonitrile hydrochloride. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCasNo_EN_127946-77-4.htm]

- Exploring the Potential of 1-Aminocyclobutanecarboxylic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/exploring-the-potential-of-1-aminocyclobutanecarboxylic-acid-in-modern-drug-discovery]

- Technical Support Center: Synthesis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzyIDSCG8bCi0IqGmPa6mHpzBRktF04jYlJER-iFvXsVP9t2c-VtULSKClIFSkOHsRgcIc-8BBX-vftLceIDa765aCtb0uhd2C2z9ZhetPRNtxB2u1kluEB2GmX_BMyU-5RM7PnC_Sy4rxDThzvLXIcchxvZJej6x9lwBK-LhnjnAYUCoCGedly_fTjIgO6i_8-r-5PIKImrKnsYmnfZxxsxbh1XQEbBiL2P6_8S8nHiAZVz0=]

- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Google Patents. [URL: https://patents.google.

- NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]

- 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- 3-Aminocyclobutanecarbonitrile hydrochloride(1523572-04-4) 1 H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_1523572-04-4_1HNMR.htm]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 845821-84-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 3-Aminocyclobutanecarbonitrile hydrochloride(1523572-04-4) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. peptide.com [peptide.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Aminocyclobutanecarbonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 1-aminocyclobutanecarbonitrile hydrochloride (CAS 845821-84-3), a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique strained cyclobutane ring, combined with amino and nitrile functionalities, offers a valuable scaffold for creating structurally diverse and biologically active molecules. This document will delve into its chemical properties, synthesis, analytical characterization, and its significant role in the development of novel therapeutics, particularly focusing on its application in the synthesis of Janus kinase (JAK) and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Core Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions.[1] The presence of the strained four-membered ring provides a degree of conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.[2]

| Property | Value | Source(s) |

| CAS Number | 845821-84-3 | [3] |

| Molecular Formula | C₅H₉ClN₂ | [3] |

| Molecular Weight | 132.59 g/mol | [3] |

| Physical Form | Solid | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

| Calculated LogP | 0.81 | [3] |

| Topological Polar Surface Area (TPSA) | 49.81 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Synthesis and Mechanistic Considerations

The most prevalent and industrially scalable method for the synthesis of α-aminonitriles, including 1-aminocyclobutanecarbonitrile, is the Strecker synthesis.[4][5] This one-pot, three-component reaction involves the condensation of a ketone (cyclobutanone), a source of ammonia (such as ammonium chloride), and a cyanide source (like sodium or potassium cyanide).[4]

The causality behind the experimental choices in a Strecker synthesis is crucial for maximizing yield and minimizing byproducts. A key competing reaction is the formation of the cyanohydrin byproduct, which arises from the direct nucleophilic attack of the cyanide ion on the carbonyl group of cyclobutanone.[4] To favor the desired aminonitrile formation, the reaction conditions must be carefully controlled.

Generalized Synthetic Workflow: Strecker Synthesis

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-Aminocyclobutanecarbonitrile Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-Aminocyclobutanecarbonitrile Hydrochloride (CAS No: 845821-84-3). Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document details the synthesis, physicochemical properties, and definitive structural elucidation of this valuable synthetic building block. The guide integrates theoretical principles with practical experimental protocols, emphasizing the synergistic application of modern analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—to achieve an unambiguous structural assignment. The causality behind experimental choices is explored, and all methodologies are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Strained Scaffold

This compound is a member of the α-aminonitrile class of compounds, characterized by the presence of both an amine and a nitrile group attached to the same carbon atom. Its defining feature is the cyclobutane ring, a strained four-membered carbocycle. This strained ring system is of significant interest in medicinal chemistry, as its incorporation into larger molecules can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.

As a bifunctional molecule, this compound serves as a versatile and crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of neuroactive drugs and enzyme inhibitors.[1] A thorough understanding of its precise molecular structure is paramount for its effective utilization in rational drug design and synthetic chemistry. This guide outlines the essential methodologies for confirming its identity and structure with a high degree of confidence.

Physicochemical and Key Identification Properties

A precise understanding of the compound's fundamental properties is the first step in any rigorous scientific investigation. The data presented below have been consolidated from various authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| IUPAC Name | 1-aminocyclobutanecarbonitrile;hydrochloride | Internal |

| CAS Number | 845821-84-3 | [2] |

| Molecular Formula | C₅H₉ClN₂ | [3] |

| Molecular Weight | 132.59 g/mol | [3] |

| Appearance | White to off-white solid | Typical |

| Storage Temperature | Room temperature, under inert atmosphere | [2] |

Synthesis: A Mechanistic Approach

The most common and efficient method for producing α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction offers a direct pathway from a ketone to the desired product.

The Strecker Synthesis: Mechanism and Rationale

The Strecker synthesis begins with the reaction of a ketone (in this case, cyclobutanone) with an ammonia source (e.g., ammonium chloride) to form an iminium ion intermediate. The subsequent nucleophilic attack by a cyanide ion on the iminium carbon forms the α-aminonitrile. The final step involves protonation of the amino group with hydrochloric acid to yield the stable hydrochloride salt, which often facilitates purification via crystallization.

Controlling the reaction pH is critical. A slightly acidic to neutral environment (pH 6-7) is optimal as it facilitates imine formation without excessively protonating the cyanide nucleophile, which would render it inactive.[4]

Proposed Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final, purified product.

Caption: Fig. 1: Generalized workflow for the synthesis of 1-Aminocyclobutanecarbonitrile HCl.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is a representative example adapted from procedures for similar compounds, such as 1-aminocyclopropanecarbonitrile hydrochloride, and should be optimized for specific laboratory conditions.[4]

-

Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq.) in deionized water and cool the solution to 0-5 °C in an ice bath.

-

To the cooled solution, add cyclobutanone (1.0 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture vigorously for 1-2 hours at 0-5 °C to promote the formation of the cyclobutyl iminium ion.

-

Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide (1.1 eq.) in deionized water.

-

Add the sodium cyanide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction to stir for an additional 4-6 hours, monitoring its progress by a suitable technique (e.g., TLC or GC-MS).

-

Workup and Salt Formation: Once the reaction is complete, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Cool the organic extract to 0 °C and bubble dry hydrogen chloride gas through it, or add a solution of HCl in isopropanol, until precipitation is complete.

-

Purification: Isolate the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove non-polar impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether or isopropanol) to yield the purified this compound.[4]

Molecular Structure Elucidation: A Multi-Technique Approach

Confirming the molecular structure of a novel or synthesized compound requires a coordinated analytical strategy. No single technique provides all the necessary information. The workflow below illustrates how different spectroscopic and analytical methods are used in concert to build a complete and validated structural picture.

Caption: Fig. 2: Integrated workflow for molecular structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Analysis (Predicted): In a solvent like D₂O or DMSO-d₆, the ¹H NMR spectrum is expected to show three main groups of signals:

-

-NH₃⁺ Protons: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent. In D₂O, this signal would exchange and disappear.

-

Cyclobutane Protons (α to functional groups): Two protons adjacent to the quaternary carbon, appearing as a multiplet.

-

Cyclobutane Protons (β to functional groups): Four protons further from the functional groups, appearing as one or more complex multiplets. The strained nature of the ring may lead to complex coupling patterns.

-

-

¹³C NMR Analysis (Predicted): The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals:

-

Nitrile Carbon (-C≡N): Typically in the range of 115-125 ppm.

-

Quaternary Carbon (C-NH₃⁺): A weak signal for the carbon bearing the amino and nitrile groups, expected around 50-60 ppm.

-

Methylene Carbons (-CH₂-): Signals for the three CH₂ groups of the cyclobutane ring, likely in the 15-40 ppm range.[5] Due to symmetry, two of these may be equivalent.

-

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | Variable (e.g., 8-9) | Broad Singlet | Ammonium protons (-NH₃⁺), exchanges with D₂O. |

| ¹H | 2.0 - 3.0 | Multiplets | Cyclobutane ring protons (6H). |

| ¹³C | 115 - 125 | Singlet | Nitrile carbon (-C≡N). |

| ¹³C | 50 - 60 | Singlet (weak) | Quaternary carbon (-C(NH₃⁺)(CN)). |

| ¹³C | 15 - 40 | Singlet(s) | Methylene carbons of the cyclobutane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

-

Expected Absorption Bands:

-

-NH₃⁺ Stretch: A very broad and strong band from ~2500-3200 cm⁻¹, characteristic of an amine salt.

-

-C≡N Stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹. The intensity is sometimes weak for α-aminonitriles.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring.

-

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, which serves as a final check on the elemental composition.

-

Expected Data (for the free base, C₅H₈N₂):

-

Molecular Ion [M]⁺: Using a soft ionization technique like ESI-MS, the spectrum would show the ion of the free base at m/z ≈ 96.07.

-

[M+H]⁺: A prominent peak at m/z ≈ 97.08 would correspond to the protonated molecule.

-

Fragmentation: A likely fragmentation pathway is the loss of HCN (27 Da), leading to a fragment ion at m/z ≈ 69.

-

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for connectivity, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional picture of the molecular structure in the solid state.[6] It provides precise bond lengths, bond angles, and the spatial arrangement of atoms, confirming the cyclobutane conformation and the relative positions of the amino and nitrile groups.

-

Protocol Outline:

-

Crystallization: Grow diffraction-quality single crystals, typically by slow evaporation from a suitable solvent or solvent/anti-solvent system (e.g., methanol/ether).

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell.[6] From this map, atomic positions are determined and refined to generate the final, precise molecular structure.

-

Note: As of the publication of this guide, a public entry for the single-crystal X-ray structure of this compound was not found in major crystallographic databases. The structural analysis presented here is based on a combination of spectroscopic predictions and data from analogous compounds.

Safety and Handling

Proper handling of this compound is essential due to its chemical nature. The information is derived from standard Safety Data Sheets (SDS).

-

Hazard Identification: This compound is generally classified with the following hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

| Precautionary Measure | Protocol |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials (e.g., strong oxidizing agents). |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. |

| First Aid (Skin) | Wash off with soap and plenty of water. Seek medical attention if irritation persists. |

| Spill Response | Sweep up spilled solid carefully, avoiding dust formation. Place in a sealed container for disposal. |

Conclusion

The molecular structure of this compound is definitively characterized by a four-membered carbon ring with a geminal arrangement of an ammonium group and a nitrile group at one of its carbons. This structure is best confirmed through a synergistic application of analytical techniques. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (-NH₃⁺, -C≡N), and mass spectrometry verifies the molecular weight. While spectroscopic data provides a robust structural hypothesis, final, unambiguous proof of the three-dimensional arrangement relies on single-crystal X-ray diffraction. The protocols and data presented in this guide provide researchers with a comprehensive framework for the synthesis, characterization, and safe handling of this important chemical building block.

References

- Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.

- MySkinRecipes. (n.d.). This compound.

- Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309).

- PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- PubChem. (n.d.). 1-Aminocyclopentane hydrochloride.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Semina, E. A., et al. (2024). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. PubMed Central.

- Semantic Scholar. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 845821-84-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Small Cyclic Amino Acids in Neuromodulation: A Technical Guide to 1-Aminocycloalkanecarboxylic Acids as NMDA Receptor Ligands

Introduction: Deciphering the Identity and Significance of 1-Aminocycloalkanecarboxylic Acids

In the landscape of neuroscience research and drug development, the precise modulation of excitatory amino acid receptors is of paramount importance for understanding and potentially treating a spectrum of neurological disorders. Among the key targets is the N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory. This guide delves into the mechanism of action of a fascinating class of compounds: small cyclic amino acid derivatives, specifically 1-aminocyclobutane-1-carboxylic acid (ACBC) and 1-aminocyclopropane-1-carboxylic acid (ACPC).

It is imperative to clarify a potential point of confusion arising from the nomenclature. While the term "1-Aminocyclobutanecarbonitrile hydrochloride" might be searched for, the significant body of scientific literature points towards the carboxylic acid analogues, ACBC and ACPC, as the active moieties at the NMDA receptor. This guide will, therefore, focus on these well-characterized molecules to provide a scientifically robust and accurate overview of their function. These compounds serve as invaluable tools for dissecting the intricate workings of the NMDA receptor complex and hold therapeutic potential.[1][2][3][4]

The NMDA Receptor: A Complex Allosteric Machine

To appreciate the mechanism of action of ACBC and ACPC, one must first understand the architecture of the NMDA receptor. It is a heterotetrameric ion channel that requires the binding of two agonists, glutamate and a co-agonist, typically glycine or D-serine, for activation.[5] The receptor complex possesses multiple distinct binding sites, making it a rich target for pharmacological intervention. These include the primary agonist (glutamate) binding site, the co-agonist (glycine) binding site, a voltage-dependent magnesium block site within the ion channel, and allosteric modulatory sites.[5]

Diagram: NMDA Receptor Activation and Modulation

Caption: Simplified schematic of NMDA receptor activation.

Mechanism of Action: A Tale of Two Cyclic Amino Acids

The seemingly subtle difference of a single carbon in the cycloalkane ring between ACBC and ACPC results in distinct pharmacological profiles at the NMDA receptor.

1-Aminocyclobutane-1-carboxylic Acid (ACBC): An Antagonist at the Glycine Co-agonist Site

ACBC primarily functions as an antagonist at the glycine binding site on the NMDA receptor.[2] By competitively inhibiting the binding of the endogenous co-agonists, glycine and D-serine, ACBC prevents the conformational change required for channel opening, even in the presence of glutamate. This effectively reduces the overall activity of the NMDA receptor.

The antagonistic properties of ACBC have been demonstrated in various experimental models. For instance, in studies on neonatal rat motoneurones, derivatives of 1-aminocyclobutane-1-carboxylic acid have shown potent and selective antagonist activity at NMDA receptor sites.[1] However, its in vivo utility can be limited by rapid elimination from the brain and cerebrospinal fluid.[2]

1-Aminocyclopropane-1-carboxylic Acid (ACPC): A Partial Agonist/Antagonist with Complex Effects

ACPC exhibits a more complex pharmacological profile, acting as a partial agonist at the glycine co-agonist site of the NMDA receptor.[4] This means that while it binds to the same site as glycine, it elicits a submaximal response compared to the full co-agonists. The practical implication of this is that in an environment with low levels of endogenous glycine, ACPC can enhance NMDA receptor function. Conversely, in the presence of saturating concentrations of glycine, ACPC will act as a competitive antagonist, reducing the overall receptor activation.

This dual activity has led to its investigation in various contexts. For example, ACPC has been shown to protect neurons from glutamate-induced neurotoxicity by reducing excessive NMDA receptor activation.[3] Interestingly, it has also been found to reduce ethanol consumption in rats, highlighting the role of NMDA receptors in addiction pathways.[4]

Diagram: Comparative Mechanism of ACBC and ACPC at the Glycine Site

Caption: Contrasting effects of ACBC and ACPC on the NMDA receptor glycine site.

Experimental Protocols for Characterizing NMDA Receptor Ligands

The elucidation of the mechanisms of action for compounds like ACBC and ACPC relies on a suite of specialized experimental techniques.

Electrophysiology: The Gold Standard for Ion Channel Function

Electrophysiological recordings, such as patch-clamp studies on cultured neurons or in brain slices, provide a direct measure of NMDA receptor activity.[6][7]

Step-by-Step Protocol for Whole-Cell Patch-Clamp Recording:

-

Preparation of Neuronal Culture or Brain Slices: Isolate and prepare primary neurons or acute brain slices containing the desired neuronal population.

-

Identification of Target Neuron: Using a microscope, identify a healthy neuron for recording.

-

Pipette Positioning: Carefully guide a glass micropipette filled with an internal solution to the surface of the neuron.

-

Gigaohm Seal Formation: Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.

-

Voltage Clamp and NMDA Receptor Isolation: Clamp the cell at a holding potential (e.g., -60 mV) and pharmacologically isolate NMDA receptor currents by blocking other ion channels (e.g., using TTX for sodium channels and bicuculline for GABA-A receptors).

-

Application of Agonists and Test Compound: Perfuse the cell with a solution containing NMDA and glycine to elicit a baseline current. Subsequently, co-apply the test compound (ACBC or ACPC) to observe its effect (inhibition or modulation) on the NMDA current.

-

Data Analysis: Measure the peak amplitude and kinetics of the NMDA currents in the presence and absence of the test compound to determine its potency and mechanism (e.g., competitive vs. non-competitive antagonism).

Diagram: Electrophysiological Workflow

Caption: Workflow for characterizing NMDA receptor ligands using patch-clamp electrophysiology.

Radioligand Binding Assays

These assays quantify the affinity of a test compound for a specific receptor site. By using a radiolabeled ligand known to bind to the glycine site of the NMDA receptor, one can determine the ability of ACBC or ACPC to displace it.

Key Parameters from Binding Assays:

| Parameter | Description |

| Ki (Inhibition Constant) | The concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki indicates a higher binding affinity. |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. |

Therapeutic Implications and Future Directions

The distinct modulatory effects of ACBC and ACPC on the NMDA receptor underscore their potential as therapeutic agents and research tools.

-

Neuroprotection: By attenuating excessive NMDA receptor activation, these compounds, particularly ACPC, have shown promise in models of glutamate-induced neurotoxicity, which is implicated in conditions like stroke and traumatic brain injury.[3]

-

Anticonvulsant Activity: The antagonist properties of ACBC derivatives suggest their potential as anticonvulsants, as over-activation of NMDA receptors is a hallmark of seizure activity.[1]

-

Psychiatric Disorders: Given the implication of NMDA receptor dysfunction in schizophrenia and depression, modulators like ACPC could offer novel therapeutic avenues.

-

Addiction: The ability of ACPC to reduce ethanol consumption points to the potential for NMDA receptor modulation in treating substance use disorders.[4]

Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, greater subtype selectivity, and a clearer understanding of their in vivo effects. The continued exploration of these small cyclic amino acids will undoubtedly deepen our understanding of NMDA receptor pharmacology and may pave the way for new treatments for a range of debilitating neurological and psychiatric conditions.

References

- Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (n.d.). PubMed.

- Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. (1990). Neuropharmacology, 29(3), 305-309.

- NMDA receptor antagonist. (n.d.). Wikipedia.

- Electrophysiological studies with new CCK analogs: correlation with binding affinity on B-type receptors. (1989). Peptides, 10(2), 407-414.

- 1-Aminocyclopropanecarboxylic acid, an antagonist of N-methyl-D-aspartate receptors, causes hypotensive and antioxidant effects with upregulation of heme oxygenase-1 in stroke-prone spontaneously hypertensive rats. (2007). Hypertension Research, 30(3), 249-257.

- The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat. (1999). Pharmacology Biochemistry and Behavior, 64(3), 585-590.

- Electrophysiological Studies 2024-07-01 | Carelon Clinical Guidelines and Pathways. (n.d.). Carelon.

Sources

- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclopropanecarboxylic acid, an antagonist of N-methyl-D-aspartate receptors, causes hypotensive and antioxidant effects with upregulation of heme oxygenase-1 in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Electrophysiological studies with new CCK analogs: correlation with binding affinity on B-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidelines.carelonmedicalbenefitsmanagement.com [guidelines.carelonmedicalbenefitsmanagement.com]

solubility of 1-Aminocyclobutanecarbonitrile hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 1-Aminocyclobutanecarbonitrile Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 845821-84-3) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this versatile building block. In the absence of extensive published quantitative data, this guide emphasizes the theoretical considerations and provides a robust, step-by-step experimental protocol for determining solubility in your own laboratory setting. This approach is intended to empower researchers with the practical knowledge to effectively utilize this compound in a variety of synthetic and formulation contexts.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a key structural motif and a valuable building block in the synthesis of novel pharmaceutical agents.[1][2] Its constrained cyclobutane ring and the presence of both amino and nitrile functional groups make it an attractive starting material for creating complex molecules with specific stereochemistry, a critical aspect of modern drug design.[1][3] The hydrochloride salt form generally enhances the compound's stability and water solubility, which can be advantageous for certain applications but also presents challenges when working with non-aqueous solvent systems.[2][4]

A thorough understanding of its solubility in organic solvents is paramount for its effective use in:

-

Reaction Chemistry: Ensuring the compound is sufficiently dissolved for homogenous reaction kinetics and high yields.

-

Purification: Selecting appropriate solvents for crystallization, precipitation, and chromatography.

-

Formulation: Developing suitable delivery systems for preclinical and clinical studies.

-

Analytical Method Development: Preparing standards and samples for techniques like HPLC and NMR.

This guide will equip you with the fundamental knowledge and practical methodologies to navigate these challenges.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the key features are:

-

Ionic Character: As a hydrochloride salt, the molecule exists in an ionic form in the solid state and in polar solvents. This comprises the protonated aminocyclobutanecarbonitrile cation and the chloride anion.

-

Polar Functional Groups: The presence of the ammonium (-NH3+) and nitrile (-C≡N) groups contributes significantly to the molecule's polarity.[3]

-

Cycloalkane Backbone: The cyclobutane ring is a non-polar hydrocarbon component.

The "Like Dissolves Like" Principle in Action:

The solubility of this compound is a balance between its highly polar ionic character and its less polar organic backbone.

-

Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., water, methanol, ethanol) or strong dipole-dipole interactions (e.g., DMSO, DMF) are most likely to be effective. These solvents can solvate the ammonium cation and the chloride anion, overcoming the lattice energy of the solid crystal.[5] As a hydrochloride salt, it is generally expected to be soluble in water.[4] For organic reactions where the free amine is required, neutralization with a non-nucleophilic base is often necessary.[4]

-

Non-Polar Solvents: Apolar solvents such as hexanes, toluene, and diethyl ether are poor candidates for dissolving this compound. They lack the ability to effectively solvate the ions, making it difficult to break down the crystal lattice.[4] The amine hydrochloride salt is often highly insoluble in such solvents.[6]

A Framework for Solvent Selection

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding and solvating both the cation and anion effectively. Solubility is expected to decrease as the alkyl chain length of the alcohol increases, reducing the overall polarity of the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Possess strong dipoles that can solvate ions. DMSO and DMF are often excellent solvents for polar salts.[4] |

| Ethers | THF, Diethyl Ether | Low to Insoluble | Lower polarity and inability to act as hydrogen bond donors limit their ability to solvate the ionic species. |

| Halogenated | Dichloromethane, Chloroform | Low to Insoluble | While having a dipole moment, their ability to solvate ions is generally poor compared to more polar aprotic solvents. |

| Non-Polar | Hexanes, Toluene | Insoluble | Lack the necessary polarity to overcome the crystal lattice energy of the salt.[6] |

Experimental Protocol for Solubility Determination

The following protocol provides a robust and reliable method for determining the solubility of this compound in a range of organic solvents. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.[5]

Materials and Equipment

-

This compound (CAS No. 845821-84-3)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

HPLC or GC system with a suitable detector (e.g., UV, MS) or an NMR spectrometer

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.[5]

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

-

Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered sample to a suitable concentration for analysis with the same solvent. The dilution factor should be recorded precisely.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or quantitative NMR).

-

Calculation: The solubility (S) is calculated using the following formula:[5]

S = (C × V_total) / V_sample

Where:

-

C is the concentration of the diluted sample determined by analysis.

-

V_total is the total volume of the diluted sample.

-

V_sample is the volume of the supernatant taken for dilution.

-

-

Data Reporting: Report the results in standard units such as mg/mL or g/100 mL. The experiment can be repeated at different temperatures to determine the temperature dependence of solubility.

Safety and Handling

As a prudent laboratory practice, researchers should always consult the Safety Data Sheet (SDS) before handling this compound.[7] General safety precautions include:

-

Engineering Controls: Use only in a chemical fume hood.[8]

-

Personal Protective Equipment: Wear appropriate laboratory clothing, chemical-resistant gloves, and safety goggles.[8]

-

Handling: Avoid inhalation, skin contact, and ingestion.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[9] Some suppliers recommend refrigeration and storage under an inert atmosphere.[8][10]

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, a strong understanding of its physicochemical properties allows for rational solvent selection. As a polar hydrochloride salt, it is predicted to have limited solubility in non-polar organic solvents and greater solubility in polar solvents, particularly those capable of hydrogen bonding. The detailed experimental protocol provided in this guide offers a reliable and self-validating system for researchers to determine precise solubility values in their solvents of interest. This empirical data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing drug discovery programs that utilize this important chemical building block.

References

- Chemsrc. (2025). 1-Aminocyclobutanecarbonitrile | CAS#:70780-84-6.

- Benchchem. (n.d.). Long-term storage and degradation of 1-Amino-1-cyclopropanecarbonitrile hydrochloride.

- Capot Chemical. (n.d.). MSDS of 1-aMino-cyclobutanecarbonitrile hydrochloride.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents.

- Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride.

- ChemicalBook. (2025). This compound | 845821-84-3.

- ChemicalBook. (n.d.). 1-aminocyclopentane carbonitrile, HCl - Safety Data Sheet.

- CymitQuimica. (n.d.). CAS 845821-84-3: this compound.

- Unknown Source. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (2025). 1-aminocyclopentane carbonitrile, HCl | 16195-83-8.

- Thermo Fisher Scientific. (2012).

- ChemBK. (2024). 1-Amino-cyclopropanecarbonitril HCL.

- Unknown Source. (n.d.).

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Jo, E., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

- CymitQuimica. (n.d.). CAS 1393180-30-7: 3-Aminocyclobutanecarbonitrile.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 845821-84-3: 1-aminocyclobutanecarbonitrile hydrochlor… [cymitquimica.com]

- 3. CAS 1393180-30-7: 3-Aminocyclobutanecarbonitrile [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. capotchem.com [capotchem.com]

- 8. 1-Aminocyclobutanecarbonitrile | CAS#:70780-84-6 | Chemsrc [chemsrc.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chembk.com [chembk.com]

The Cyclobutane Ring in Aminic Guise: A Technical Guide to the Discovery, Synthesis, and Application of Aminocyclobutane Derivatives

For Immediate Release

A Deep Dive into the Four-Membered Ring Revolutionizing Drug Design

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the discovery, history, and evolving applications of aminocyclobutane derivatives. From their early, challenging syntheses to their current role as crucial components in modern therapeutics, this document provides a comprehensive overview of this unique class of molecules.

Introduction: The Allure of the Strained Scaffold

The cyclobutane motif, once a synthetic curiosity due to its inherent ring strain, has emerged as a powerful tool in medicinal chemistry. Its rigid, puckered conformation offers a distinct three-dimensional architecture that can impart favorable properties to drug candidates, including enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the various functionalized cyclobutanes, amino-substituted derivatives have garnered significant attention for their ability to serve as conformationally constrained scaffolds and bioisosteres of naturally occurring amino acids like proline. This guide will trace the scientific journey of aminocyclobutane derivatives, from their foundational discoveries to their cutting-edge applications in drug discovery.

A Historical Perspective: Taming the Four-Membered Ring

The story of aminocyclobutane derivatives is intrinsically linked to the broader history of cyclobutane chemistry. The first synthesis of the parent hydrocarbon, cyclobutane, was achieved in 1907 by Richard Willstätter through the hydrogenation of cyclobutene. This seminal work opened the door to exploring the chemistry of this strained ring system.

A pivotal moment in cyclobutane synthesis was the discovery of the [2+2] photocycloaddition reaction. The first example of such a reaction was reported by Liebermann in 1877, who observed the dimerization of thymoquinone upon exposure to sunlight. This class of reactions, where two unsaturated molecules react to form a four-membered ring, has become the most versatile and widely used method for constructing the cyclobutane core.

The development of synthetic routes to aminocyclobutanes followed, with early methods often being multi-step and low-yielding. A significant advancement was the application of the Hofmann and Curtius rearrangements to cyclobutanecarboxylic acid derivatives, providing access to cyclobutylamine. These early methods, while foundational, have largely been superseded by more efficient and stereoselective modern techniques.

The Synthetic Arsenal: Crafting Aminocyclobutane Derivatives

The modern synthetic chemist has a diverse toolkit for the preparation of aminocyclobutane derivatives. The choice of method is often dictated by the desired substitution pattern and stereochemistry.

The Workhorse: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition remains the cornerstone of cyclobutane synthesis. This reaction can be initiated by heat, light (photocycloaddition), or transition metal catalysis.

-

Photocycloaddition: This method is particularly powerful for the synthesis of a wide variety of substituted cyclobutanes. The reaction typically involves the excitation of one of the alkene partners to a triplet state, which then adds to the ground state of the second alkene in a stepwise fashion. The regiochemistry and stereochemistry can often be controlled by the choice of substrates and reaction conditions.

-

Catalytic [2+2] Cycloadditions: The development of catalytic, and particularly enantioselective, [2+2] cycloadditions has been a major breakthrough. Transition metal catalysts, often based on iron, copper, or palladium, can facilitate the reaction under milder conditions and with excellent control over stereoselectivity, providing access to chiral aminocyclobutane building blocks.

Diagram of a Catalytic [2+2] Cycloaddition Workflow

A generalized workflow for a catalytic [2+2] cycloaddition to form a cyclobutane derivative.

Alternative Strategies: Beyond Cycloadditions

While [2+2] cycloadditions are prevalent, other methods offer unique advantages for accessing specific aminocyclobutane structures.

-

From Bicyclobutanes: The ring-opening of bicyclo[1.1.0]butanes with nucleophiles provides a powerful entry to 1,3-disubstituted cyclobutanes. This method has been successfully employed for the synthesis of various aminocyclobutane carboxylic acid derivatives.

-

C-H Functionalization: More recently, the direct functionalization of C-H bonds on a pre-existing cyclobutane ring has emerged as a step-economical approach. This strategy allows for the late-stage introduction of amino groups and other functionalities, offering a high degree of modularity.

-

Ring Expansions and Contractions: Although less common, ring expansion of cyclopropyl derivatives and ring contraction of cyclopentyl precursors can also be utilized to construct the cyclobutane core.

Aminocyclobutanes in Drug Design: A Conformationally Constrained Advantage

The rigid nature of the cyclobutane ring is a key asset in drug design. By restricting the conformational freedom of a molecule, the entropic penalty of binding to a biological target can be reduced, potentially leading to increased potency.

Bioisosteres of Proline: Mimicking a Key Amino Acid

One of the most significant applications of aminocyclobutane derivatives is as bioisosteres of proline.[1] Proline's unique cyclic structure plays a critical role in determining the secondary structure of peptides and proteins.[2] Aminocyclobutane carboxylic acids can mimic the conformational constraints of proline, but with a different geometric profile.[3]

The puckered nature of the cyclobutane ring, with a puckering angle of approximately 35 degrees, restricts the accessible backbone dihedral angles (phi, ψ) of the amino acid residue when incorporated into a peptide chain.[4] This conformational restriction can be exploited to stabilize specific secondary structures, such as β-turns and helices.[5]

Comparative Conformational Analysis: Proline vs. 1-Aminocyclobutane-1-carboxylic Acid (AC4C)

| Feature | Proline | 1-Aminocyclobutane-1-carboxylic Acid (AC4C) |

| Ring Size | 5-membered (pyrrolidine) | 4-membered (cyclobutane) |

| Ring Pucker | Endo/Exo puckering of the pyrrolidine ring | Puckered conformation of the cyclobutane ring |

| Backbone Dihedral Angle (Φ) | Restricted to approx. -60° | Restricted, influences peptide backbone |

| Influence on Peptide Structure | Induces kinks and turns in peptide chains | Can stabilize β-turns and helical structures[5] |

Improving Pharmacokinetic Properties

The incorporation of an aminocyclobutane moiety can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or larger cycloalkanes. This can lead to a longer half-life and improved oral bioavailability.[3]

-

Solubility: The introduction of the polar amino group can enhance the aqueous solubility of a drug candidate, which is often a challenge in drug development.

-

Lipophilicity: The compact nature of the cyclobutane ring can help to modulate a molecule's lipophilicity, a key parameter influencing its permeability across biological membranes.

Aminocyclobutane Derivatives in the Clinic and on the Market

The therapeutic potential of aminocyclobutane derivatives is evidenced by their presence in a number of clinically investigated and approved drugs.

Table of Selected Aminocyclobutane-Containing Drug Candidates and Approved Drugs

| Compound | Therapeutic Area | Target/Mechanism of Action | Contribution of Aminocyclobutane Moiety |

| Ivosidenib (Tibsovo®) | Oncology | Isocitrate dehydrogenase 1 (IDH1) inhibitor | The difluorocyclobutyl amine moiety enhances metabolic stability, contributing to a favorable pharmacokinetic profile. |

| PF-06651600 | Autoimmune Diseases | JAK3 inhibitor | The aminocyclobutane core acts as a rigid scaffold to orient key binding groups, leading to high potency and selectivity. |

| Setanaxib (GKT831) | Fibrotic Diseases | NOX1/4 inhibitor | The aminocyclobutane provides a constrained linker between aromatic systems, contributing to the overall shape and target engagement. |

Experimental Protocol: Synthesis of a Key Building Block

The following is a representative protocol for the synthesis of N-Boc-1-aminocyclobutane-1-carboxylic acid, a versatile building block for the incorporation of the aminocyclobutane motif.

Synthesis of N-Boc-1-aminocyclobutane-1-carboxylic Acid

Reaction scheme for the Boc-protection of 1-aminocyclobutane-1-carboxylic acid.

Step-by-Step Methodology:

-

Dissolution: To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a mixture of 1,4-dioxane and water (20:20 mL), add sodium bicarbonate (4.4 g, 57 mmol).

-

Addition of Boc Anhydride: Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O) (4.5 g, 20.4 mmol).

-

Reaction: Allow the reaction mixture to stir at room temperature for approximately 12 hours.

-

Work-up: After completion of the reaction (monitored by TLC), wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.

-

Acidification and Extraction: Acidify the aqueous layer with 1N HCl to a pH of 2-3 and extract with dichloromethane (2 x 40 mL).

-

Purification: Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford the desired N-Boc-1-aminocyclobutane-1-carboxylic acid as an off-white solid.

Future Outlook: The Expanding Role of Aminocyclobutanes

The unique structural and conformational properties of aminocyclobutane derivatives have solidified their place in the medicinal chemist's toolbox. As our understanding of structure-activity and structure-property relationships continues to grow, we can expect to see the even more sophisticated application of these versatile building blocks. The development of new catalytic and stereoselective synthetic methods will undoubtedly broaden the accessible chemical space of aminocyclobutane derivatives, paving the way for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles. The four-membered ring, once a synthetic challenge, is now a cornerstone of innovative drug design.

References

- Crisma, M., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 45(4), 301-308.

- Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.[4]

- Willstätter, R., & Bruce, J. (1907). Zur Kenntniss der Cyclobutan-Reihe. Berichte der deutschen chemischen Gesellschaft, 40(4), 3979-3999.

- Liebermann, C. (1877). Ueber die Einwirkung des Lichtes auf Chinochinon. Berichte der deutschen chemischen Gesellschaft, 10(2), 2207-2210.

- Gaoni, Y. (1995). Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids and Derivatives Thereof from (Phenylsulfonyl)bicyclobutanes.

- Davies, H. M., & Hübscher, H. M. (2010). Intermolecular C–H functionalization of cyclobutanes. Chemical Society Reviews, 39(8), 3073-3081.

- Bach, T. (2007). Enantioselective [2+ 2]-photocycloaddition reactions. Synthesis, 2007(05), 649-666.

- Popkin, M. E., et al. (2016). Ivosidenib (AG-120) in IDH1-mutant relapsed or refractory AML. Blood, 128(22), 996.

- Norman, P. (2016). PF-06651600. Drugs of the Future, 41(11), 643.

- Sedeh, F. T., et al. (2020). Setanaxib (GKT831), a NOX1/4 inhibitor, for the treatment of patients with primary biliary cholangitis.

- Izquierdo, S., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092.

- Ito, T., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry, Articles ASAP.[6]

- Verhoest, P. R., et al. (2021).

- Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.

- Brown, D. G., & Wustrow, D. J. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry, 46, 381-396.

- London, N., et al. (2014). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm, 5(9), 1378-1384.[7][8]

- Mullard, A. (2022). 2021 FDA approvals. Nature Reviews Drug Discovery, 21(2), 83-88.

- FDA. (2024). Novel Drug Approvals for 2024. U.S.

- Braga, C. B., et al. (2014). Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. The Journal of Physical Chemistry A, 118(9), 1748-1758.[9]

- Lin, X., & Danishefsky, S. J. (2003). The cyclobutane ring in natural product synthesis.

- Woolfson, D. N. (2005). The design of coiled-coil structures and assemblies. Advances in Protein Chemistry, 70, 79-112.

Sources

- 1. collaborativedrug.com [collaborativedrug.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 4. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical properties of 1-Aminocyclobutanecarbonitrile hydrochloride

An In-Depth Technical Guide to the Theoretical Properties of 1-Aminocyclobutanecarbonitrile Hydrochloride

Introduction

This compound (CAS No. 845821-84-3) is a small molecule characterized by a four-membered cyclobutane ring bearing both an amino and a nitrile functional group on the same carbon atom.[1][2] As a hydrochloride salt, the amino group is protonated, enhancing the compound's stability and water solubility. While its direct applications are not extensively documented in publicly available literature, its structural motifs—the strained cyclobutane ring and the geminal aminonitrile group—are of significant interest in medicinal chemistry and drug discovery.

Cycloalkane-derived amino acids and their analogues are crucial building blocks for synthesizing novel therapeutics, offering conformational constraint and unique vectors for molecular exploration.[3] The nitrile group can serve as a versatile synthetic handle or as a key pharmacophoric element.

This technical guide provides a comprehensive exploration of the theoretical properties of this compound, employing the principles of computational chemistry. In the absence of extensive experimental data, in-silico modeling serves as a powerful predictive tool for understanding molecular structure, stability, spectral characteristics, and electronic properties, thereby guiding future research and development efforts.[4][5]

Molecular Structure and Computational Methodology

The structure of this compound consists of a protonated amino group (-NH₃⁺) and a nitrile group (-C≡N) attached to a quaternary carbon of the cyclobutane ring, with a chloride anion (Cl⁻) serving as the counter-ion. The inherent ring strain of the cyclobutane moiety dictates its puckered conformation, which is a key determinant of its three-dimensional geometry.

Computational Workflow

A robust computational analysis to determine the theoretical properties of a molecule follows a standardized workflow. This process begins with generating an initial 3D structure, followed by energy minimization to find the most stable geometry, and concludes with the calculation of various properties from this optimized structure.[6]

Caption: A generalized workflow for the computational analysis of molecular properties.

Recommended Computational Protocol

To ensure trustworthy and reproducible results, a well-defined computational methodology is essential. Density Functional Theory (DFT) is a proven method for accurately predicting the properties of organic molecules.[7][8]

Objective: To calculate the optimized geometry and .

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Structure Construction:

-

Generate the 3D structure of 1-aminocyclobutanecarbonitrile.

-

Protonate the amino group to form the ammonium cation (-NH₃⁺).

-

Place a chloride anion in proximity to the ammonium group.

-

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[7]

-

Basis Set: 6-311G** or a similar Pople-style basis set. This set provides sufficient flexibility to accurately describe the electronic structure and geometry.

-

Solvation Model: To simulate a more realistic environment, employ an implicit solvation model like the Polarizable Continuum Model (PCM), using water as the solvent.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311G**) on the optimized geometry.

-

Validation: Confirm that the calculation yields no imaginary frequencies, which verifies that the optimized structure is a true energy minimum.[9]

-

-

Property Calculations:

-

NMR Spectra: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure to predict ¹H and ¹³C chemical shifts.[10]

-

IR Spectra: The output of the frequency calculation provides the theoretical vibrational frequencies and their corresponding intensities.

-

Electronic Properties: Analyze the output to obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Predicted Physicochemical and Electronic Properties